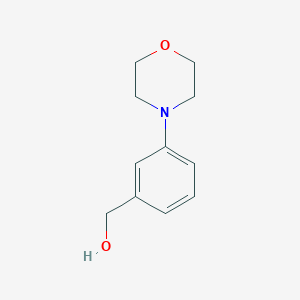

(3-Morpholinophenyl)methanol

Beschreibung

Contextualizing (3-Morpholinophenyl)methanol within Modern Organic Chemistry

In the landscape of modern organic chemistry, the pursuit of novel molecules with specific functionalities is a driving force. This compound emerges as a noteworthy scaffold, combining an aromatic alcohol with a heterocyclic amine. This bifunctional nature makes it a versatile building block in synthetic strategies. The interplay between the hydroxyl group of the phenylmethanol and the nitrogen atom of the morpholine (B109124) ring allows for a diverse range of chemical transformations. These transformations can lead to the generation of complex molecular architectures, which are often sought after in the development of new materials and therapeutic agents.

The synthesis of derivatives from this compound is an area of active investigation. For instance, it can serve as an intermediate in the preparation of more complex molecules, such as those used in the synthesis of pharmaceutical compounds. cymitquimica.comclearsynth.comgoogle.com The strategic placement of the morpholine group on the phenyl ring influences the electronic properties and reactivity of the benzylic alcohol, offering chemists a tool to fine-tune the characteristics of the resulting products.

Significance of Phenylmethanol and Morpholine Moieties in Pharmaceutical and Fine Chemical Industries

The two core components of this compound, the phenylmethanol and morpholine moieties, are independently recognized for their substantial contributions to the pharmaceutical and fine chemical industries.

Phenylmethanol (Benzyl Alcohol):

Phenylmethanol, also known as benzyl (B1604629) alcohol, is a widely utilized compound with a variety of applications. patsnap.comwikipedia.org It serves as a precursor to numerous esters and ethers used in the fragrance, soap, and flavor industries. wikipedia.org In the pharmaceutical sector, it is employed as a bacteriostatic preservative in intravenous medications, topical drugs, and cosmetics. patsnap.comwikipedia.orgatamanchemicals.com Its role as a solvent for a range of materials, including inks, paints, and resins, underscores its industrial importance. wikipedia.orgatamanchemicals.com Furthermore, benzyl alcohol is the active ingredient in certain topical medications for treating head lice. patsnap.comdrugbank.com

Morpholine:

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved and experimental drugs. nih.govresearchgate.net Its inclusion in a molecule can enhance crucial pharmacokinetic properties such as solubility, metabolic stability, and potency. nih.govbiosynce.comontosight.ai The nitrogen atom in the morpholine ring can act as a base, while the oxygen atom contributes to the molecule's polarity, allowing for diverse interactions with biological targets. biosynce.com This versatility has led to the incorporation of the morpholine moiety in drugs with a wide array of therapeutic applications, including antibacterial, anticancer, and antiviral agents. nih.govontosight.ai For example, the antibiotic Linezolid contains a morpholine ring that is critical for its mechanism of action. biosynce.com

Overview of Research Trajectories for Complex Alcohols and Heterocyclic Systems

The study of complex alcohols and heterocyclic systems is a vibrant and rapidly evolving field in chemical research. The focus is often on developing new synthetic methodologies, understanding reaction mechanisms, and exploring the applications of these compounds in various scientific domains.

Complex Alcohols:

Research into complex alcohols is driven by their prevalence in natural products and their utility as synthetic intermediates. A significant area of investigation is the development of selective oxidation methods to convert alcohols into aldehydes, ketones, or carboxylic acids. frontiersin.orgbenthamdirect.commdpi.com These transformations are fundamental in organic synthesis. Another key trend is the use of alcohols in acceptorless dehydrogenation (AD) reactions, which are considered green chemical processes for producing valuable carbonyl compounds and hydrogen gas. benthamdirect.com

Heterocyclic Systems:

Heterocyclic compounds, particularly those containing nitrogen, are of immense interest due to their widespread presence in biologically active molecules. researchgate.net Over 85% of all biologically active compounds are heterocyclic or contain a heterocyclic moiety. researchgate.net Research in this area focuses on the development of efficient synthetic routes to novel heterocyclic structures. frontiersin.org There is also a strong emphasis on understanding the structure-activity relationships (SAR) of heterocyclic compounds to design more potent and selective drugs. researchgate.net The application of heterocyclic compounds extends beyond medicine to areas such as agrochemicals and materials science. ontosight.airesearchgate.net

Recent research has also explored the use of photocatalysis for the synthesis of N-based heterocycles, employing visible light and iron salts to promote reactions under mild conditions. acs.org This highlights the ongoing effort to develop more sustainable and environmentally friendly chemical processes.

Scope and Objectives of Research on this compound

The primary objective of research on this compound is to explore its potential as a versatile building block in the synthesis of novel compounds with valuable properties. This encompasses several key areas of investigation:

Synthetic Methodology Development: A major focus is on developing efficient and scalable synthetic routes to this compound and its derivatives. This includes exploring different catalytic systems and reaction conditions to optimize yield and purity.

Exploration of Chemical Reactivity: Researchers are interested in understanding the chemical reactivity of the hydroxyl and morpholine functional groups. This knowledge is crucial for designing synthetic strategies that selectively target one group over the other, allowing for the creation of a diverse range of new molecules.

Medicinal Chemistry Applications: Given the established importance of the morpholine and phenylmethanol moieties in pharmaceuticals, a significant objective is to synthesize and evaluate derivatives of this compound for their potential biological activity. researchgate.net This includes screening for anticancer, antibacterial, and other therapeutic properties. researchgate.net

Materials Science: The unique chemical structure of this compound suggests that its derivatives could have interesting properties for materials science applications. Research in this area might focus on the development of new polymers, ligands for catalysis, or functional dyes.

In essence, the research on this compound is driven by the prospect of harnessing its unique combination of structural features to create novel and useful molecules for a variety of scientific and industrial applications.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-morpholin-4-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-9-10-2-1-3-11(8-10)12-4-6-14-7-5-12/h1-3,8,13H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBVALXTJZMIJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428149 | |

| Record name | [3-(Morpholin-4-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145127-38-4 | |

| Record name | 3-(4-Morpholinyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145127-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Morpholin-4-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Morpholinophenyl Methanol and Analogues

Direct Synthesis Approaches

Direct synthesis focuses on the strategic formation of the key bonds that define the target molecule: the carbon-carbon bond of the methanol (B129727) moiety and the carbon-nitrogen bond of the morpholine (B109124) group.

The creation of the benzylic alcohol group is a fundamental transformation in organic synthesis. For (3-Morpholinophenyl)methanol, this typically involves the formation of a C-C bond at the carbon that will become the methanol carbon.

One of the most common methods for this transformation is the Grignard reaction . organic-chemistry.orgucla.edu This involves the reaction of an organomagnesium halide (Grignard reagent) with an aldehyde or ketone. organic-chemistry.org To synthesize this compound, 3-morpholinobenzaldehyde (B1352361) can be reacted with a Grignard reagent like methylmagnesium bromide, followed by an acidic workup, to yield a secondary alcohol analogue. To form the primary alcohol of this compound itself, a formylating agent or, more indirectly, the reduction of the corresponding carboxylic acid or ester would be employed. The reaction of a Grignard reagent with an aldehyde is a classic method for producing secondary alcohols. commonorganicchemistry.comlibretexts.org

Modern cross-coupling reactions also provide a versatile route. For example, the Suzuki-Miyaura cross-coupling of aryl halides with potassium acetoxymethyltrifluoroborate can afford benzylic alcohols in good yields. organic-chemistry.org In this context, 3-morpholinylphenyl bromide could be coupled with a suitable boronate ester to introduce the hydroxymethyl group.

Another approach involves the catalytic reduction of a corresponding carbonyl compound. The reduction of 3-morpholinobenzaldehyde using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would directly yield this compound.

| Method | Precursor | Reagents | Product Type |

| Grignard Reaction | 3-Morpholinobenzaldehyde | R-MgX, then H₃O⁺ | Secondary or Tertiary Alcohol |

| Suzuki-Miyaura Coupling | 3-Morpholinophenyl halide | Potassium acetoxymethyltrifluoroborate, Pd catalyst | Benzylic Alcohol |

| Carbonyl Reduction | 3-Morpholinobenzaldehyde | NaBH₄ or LiAlH₄ | Primary Alcohol |

Achieving the correct meta (3-position) substitution of the morpholine group on the phenyl ring is a critical challenge. The primary strategy for this is nucleophilic aromatic substitution (SNAr) . nih.govlibretexts.org This reaction requires an aryl halide with electron-withdrawing groups positioned ortho and/or para to the leaving group to activate the ring for nucleophilic attack. nih.gov For the synthesis of this compound, a precursor such as 3-fluoro- or 3-chlorobenzyl alcohol bearing an activating group (e.g., a nitro group) at the 4- or 6-position could be reacted with morpholine. The SNAr mechanism typically proceeds via a two-step addition-elimination process involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination , offer a powerful and general alternative. This reaction allows for the formation of C-N bonds between an aryl halide (or triflate) and an amine. To form the desired structure, 3-bromobenzyl alcohol could be coupled with morpholine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand.

The synthesis of enantiomerically pure or enriched chiral analogues of this compound is of significant interest, particularly in medicinal chemistry. These syntheses require stereoselective methods.

One major strategy is the asymmetric reduction of a prochiral ketone . An analogue such as 3-morpholinylacetophenone can be reduced to the corresponding chiral secondary alcohol using a variety of chiral catalysts. Common methods include catalytic hydrogenation with chiral metal complexes (e.g., those based on ruthenium or rhodium with chiral ligands) or the use of chiral reducing agents like those derived from boranes (e.g., Corey-Bakshi-Shibata reduction).

Another approach is through kinetic resolution . A racemic mixture of a chiral this compound derivative can be subjected to a reaction with a chiral reagent or catalyst that preferentially reacts with one enantiomer, allowing the other to be isolated. Lipases are often used for the enzymatic kinetic resolution of alcohols through enantioselective acylation. mdpi.com

The use of chiral auxiliaries is also a well-established method. A chiral auxiliary can be attached to a precursor molecule to direct a subsequent reaction diastereoselectively. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product. mdpi.com

Synthesis via Precursors and Advanced Intermediates

Multi-step syntheses starting from functionalized precursors allow for the construction of complex analogues and can offer advantages in terms of yield and purity.

A common strategy involves starting with a commercially available or readily synthesized substituted phenyl compound and performing sequential transformations. For instance, the synthesis can begin with 3-aminobenzyl alcohol. The morpholine ring can then be constructed by reacting the amino group with bis(2-chloroethyl) ether under basic conditions.

Alternatively, a precursor like methyl 3-aminobenzoate (B8586502) can undergo N-alkylation with bis(2-chloroethyl) ether to form methyl 3-morpholinobenzoate. The final step would be the reduction of the ester group to the primary alcohol using a strong reducing agent like LiAlH₄. This route is advantageous as it builds the molecule by first establishing the morpholine and aromatic core, followed by the generation of the methanol functionality.

A related method involves the nucleophilic substitution of a chloromethyl precursor. The reaction of 3-(chloromethyl)benzyl alcohol with morpholine under basic conditions proceeds via an SN2 mechanism to yield an isomer, [3-(Morpholinomethyl)phenyl]methanol.

| Precursor | Key Transformation(s) | Final Product |

| 3-Aminobenzyl alcohol | N-alkylation with bis(2-chloroethyl) ether | This compound |

| Methyl 3-aminobenzoate | 1. N-alkylation with bis(2-chloroethyl) ether2. Ester reduction with LiAlH₄ | This compound |

| 3-Bromobenzyl alcohol | Buchwald-Hartwig amination with morpholine | This compound |

The compound (R)-[3-(3-Fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl]methyl Methanesulfonate (B1217627) is a high-purity, crystalline solid that serves as a crucial advanced intermediate, particularly in the synthesis of oxazolidinone antibiotics like Linezolid. jigspharma.comtradeindia.comresearchgate.net While it features a 4-morpholinophenyl group rather than the 3-morpholinophenyl isomer, its chemistry is highly relevant to the synthesis of complex analogues.

The primary role of this intermediate in derivatization stems from the presence of the methanesulfonate (mesylate) group. guidechem.com The mesylate is an excellent leaving group, rendering the adjacent methyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the facile introduction of various functional groups at this position, leading to a diverse library of derivatives.

For example, reaction with sodium azide (B81097) (NaN₃) would replace the mesylate with an azido (B1232118) group, which can then be reduced to a primary amine. This amine can be further functionalized, such as through acylation, to produce compounds like Linezolid. researchgate.net Other nucleophiles, such as thiols, cyanides, or various heterocycles, can also be used to displace the mesylate, providing a powerful tool for late-stage functionalization and the creation of structurally diverse analogues. guidechem.com The fluoro and morpholino groups on the phenyl ring are critical for the biological activity and pharmacokinetic properties of the final products. guidechem.com

| Property | Description |

| IUPAC Name | (5R)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-5-[(methylsulfonyloxy)methyl]-1,3-oxazolidin-2-one |

| CAS Number | 174649-09-3 guidechem.com |

| Molecular Formula | C₁₄H₁₇FN₂O₆S jigspharma.com |

| Molecular Weight | 360.36 g/mol jigspharma.com |

| Appearance | White to off-white crystalline powder jigspharma.comtradeindia.com |

| Key Functional Group | Methanesulfonate (Mesylate) |

| Role | Activated intermediate for nucleophilic substitution |

| Application | Synthesis of oxazolidinone antibiotics jigspharma.com |

Utilizing Other Morpholinophenyl Intermediates in Methanol Formation

The final hydroxymethyl group of this compound is often installed late in the synthetic sequence by transforming a more stable or synthetically convenient functional group. This strategy allows for greater flexibility and avoids potential interference from a reactive benzylic alcohol group during earlier steps, such as the crucial C-N bond formation.

Common precursor intermediates include the corresponding aldehyde, carboxylic acid, or ester. The conversion of these functional groups to the primary alcohol is typically a high-yielding and straightforward process.

Reduction of 3-Morpholinobenzaldehyde: The most direct route involves the reduction of 3-morpholinobenzaldehyde. This transformation can be accomplished using a variety of reducing agents. Standard hydride reagents like sodium borohydride (NaBH₄) in an alcoholic solvent are effective for this purpose. For greater selectivity, especially in the presence of other reducible functional groups, catalytic hydrogenation is a preferred method.

Reduction of 3-Morpholinobenzoic Acid and its Esters: Alternatively, 3-morpholinobenzoic acid or its esters (e.g., methyl or ethyl 3-morpholinobenzoate) can serve as precursors. These are typically more stable than the corresponding aldehyde. The reduction of the carboxylic acid or ester to the alcohol requires stronger reducing agents than those used for aldehydes. Lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) is commonly used, followed by an aqueous workup to yield this compound. Catalytic hydrogenation can also be employed, often under more forcing conditions (higher pressure and temperature) than aldehyde reductions.

Hydrolysis of Benzyl (B1604629) Esters: Another approach involves the hydrolysis of an ester derivative of the target alcohol, such as (3-morpholinophenyl)methyl acetate. This method is typically used for deprotection rather than primary synthesis. The hydrolysis can be catalyzed by either an acid or a base. libretexts.org Basic hydrolysis, also known as saponification, uses a reagent like sodium hydroxide (B78521) (NaOH) and proceeds to completion, yielding the alcohol and a carboxylate salt. libretexts.org Acid-catalyzed hydrolysis is a reversible process requiring a large excess of water to drive the reaction toward the alcohol and carboxylic acid products. libretexts.org

These methods, summarized in Table 1, provide reliable pathways to the final product from readily accessible morpholinophenyl intermediates.

Table 1: Conversion of Morpholinophenyl Intermediates to this compound

| Precursor Intermediate | Reaction Type | Typical Reagents/Conditions | Key Advantages |

|---|---|---|---|

| 3-Morpholinobenzaldehyde | Reduction | NaBH₄, Methanol, RT | Mild conditions, high yield. |

| 3-Morpholinobenzoic Acid | Reduction | 1. LiAlH₄, THF; 2. H₂O workup | Utilizes stable carboxylic acid precursor. |

| Methyl 3-Morpholinobenzoate | Reduction | 1. LiAlH₄, THF; 2. H₂O workup | Avoids handling of free carboxylic acid. |

| (3-Morpholinophenyl)methyl Acetate | Hydrolysis | NaOH (aq), Heat | Irreversible reaction, goes to completion. |

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the efficient synthesis of this compound, particularly for the formation of the crucial aryl C-N bond that connects the phenyl and morpholine rings. Both homogeneous and heterogeneous catalytic systems are employed to achieve high yields and selectivity under mild conditions.

Homogeneous catalysis is instrumental in the construction of the arylamine bond in this compound and its analogues. The Buchwald-Hartwig amination is a premier example of a palladium-catalyzed cross-coupling reaction used for this purpose. wikipedia.orgacsgcipr.orglibretexts.org This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. wikipedia.org

For the synthesis of this compound, this would involve the reaction of a (3-halophenyl)methanol (e.g., 3-bromobenzyl alcohol) with morpholine. The reaction is catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂. The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands being particularly effective. Bidentate phosphine ligands such as BINAP and DPPF were part of the second generation of catalysts for this reaction, improving reliability for coupling primary amines. wikipedia.org

The generally accepted catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst adds to the aryl halide, forming an arylpalladium(II) complex.

Amine Coordination and Deprotonation: The amine (morpholine) coordinates to the palladium center and is deprotonated by the base to form a palladium amido complex.

Reductive Elimination: The arylamine product is eliminated from the palladium complex, regenerating the palladium(0) catalyst. libretexts.org

Kinetic studies have shown that reductive elimination is often the turnover-limiting step in the catalytic cycle. uwindsor.canih.gov

Table 2: Representative Homogeneous Catalyst Systems for Buchwald-Hartwig Amination

| Palladium Source | Ligand | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| Pd(OAc)₂ | P(t-Bu)₃ | NaOt-Bu | Toluene | 80-110 °C |

| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 100 °C |

| Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane | 100-120 °C |

| (SIPr)Pd(methallyl)Cl | (NHC ligand) | LHMDS | THF | 22 °C |

Data compiled from representative Buchwald-Hartwig amination procedures. rsc.orgnih.gov

Heterogeneous catalysts are highly valued for their ease of separation from the reaction mixture, recyclability, and industrial applicability. In the context of this compound synthesis, their primary role is in the selective reduction of carbonyl precursors.

The catalytic hydrogenation of 3-morpholinobenzaldehyde to this compound is a key application. This transformation requires a catalyst that can selectively reduce the aldehyde group without affecting the aromatic ring or the morpholine C-O and C-N bonds. Supported noble metal catalysts are commonly used for this purpose.

Palladium-based catalysts: Palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenation of aldehydes. beilstein-journals.org Encapsulated palladium catalysts, such as Pd(0)EnCat™ 30NP, have shown high conversions and selectivity for the reduction of aromatic aldehydes to benzylic alcohols under mild conditions (room temperature, atmospheric H₂ pressure). beilstein-journals.orgnih.gov These catalysts often exhibit better selectivity compared to standard Pd/C, minimizing side reactions like hydrogenolysis of the resulting alcohol. nih.gov

Other metal catalysts: Catalysts based on platinum (Pt), ruthenium (Ru), and rhodium (Rh) can also be used. The choice of metal and support (e.g., Al₂O₃, CaCO₃, SiO₂) can influence the catalyst's activity and selectivity. Recently, non-precious metal catalysts, such as pyrolyzed cobalt-salen complexes supported on silica (B1680970) (Co@SiO₂), have been developed for the hydrogenation of aldehydes, offering a more sustainable alternative. nih.gov

These reactions are typically performed in a solvent such as ethanol (B145695) or methanol under a hydrogen atmosphere. The catalyst can be easily removed by filtration upon completion of the reaction.

Table 3: Heterogeneous Catalysts for Selective Aldehyde Reduction

| Catalyst | Substrate Type | Conditions | Conversion/Yield | Selectivity |

|---|---|---|---|---|

| Pd(0)EnCat™ 30NP | Aromatic Aldehydes | H₂ (1 atm), EtOH, RT, 16h | High to Excellent | High for alcohol, avoids hydrogenolysis |

| 5% Pd/C | Aromatic Aldehydes | H₂ (1 atm), EtOH, RT, 16h | Good | Can lead to side reactions (e.g., hydrogenolysis) |

| Co@SiO₂ | Aromatic Aldehydes | H₂ (40 bar), MeOH, 120°C, 20h | Good to Excellent | High for alcohol |

Data adapted from studies on the hydrogenation of aromatic aldehydes. beilstein-journals.orgnih.gov

Research into new catalytic systems aims to improve efficiency, expand substrate scope, and operate under milder, more environmentally friendly conditions. For transformations relevant to this compound, several innovative approaches are emerging.

In the realm of C-N bond formation, advancements in ligand design for the Buchwald-Hartwig amination continue to push the boundaries of efficiency. For instance, the development of highly active phosphine ligands like KPhos has enabled the amination of aryl chlorides with aqueous ammonia (B1221849) and a hydroxide base, conditions previously challenging for this transformation. nih.gov The use of N-heterocyclic carbene (NHC) ligands has also provided highly active and stable palladium catalysts capable of facilitating couplings at room temperature. rsc.org

Synergistic catalysis, which combines two different catalytic cycles, offers new pathways for complex transformations. For example, a synergistic system of homogeneous asymmetric copper catalysis with palladium nanoparticle catalysis has been reported for the enantioselective coupling of alkynes with aldimine esters. nih.govnih.gov While not a direct synthesis of the target compound, this principle of combining different catalyst types could be adapted to develop novel routes.

Metal-ligand cooperation is another advanced concept where the ligand is not just a passive spectator but actively participates in the reaction mechanism. Pincer complexes of ruthenium and iron have demonstrated the ability to catalyze hydrogenation and dehydrogenation reactions via aromatization-dearomatization of the ligand backbone, enabling C-O and C-N bond cleavage and formation under base-free conditions. mdpi.com Such systems could provide new, highly efficient routes for both the formation of the morpholine ring and the reduction of precursor functional groups.

Process Optimization and Scale-Up Considerations

Transitioning a synthetic route from laboratory scale to industrial production requires rigorous optimization of reaction parameters to maximize efficiency, safety, and cost-effectiveness. This involves a deep understanding of the reaction kinetics and thermodynamics.

Understanding the kinetics of a reaction is fundamental to its optimization. For the key catalytic steps in the synthesis of this compound, such as the Buchwald-Hartwig amination, detailed kinetic studies provide insights into the reaction mechanism and help identify rate-limiting steps and factors influencing the reaction rate.

Mechanistic studies of palladium-catalyzed aminations have revealed complex kinetic profiles. For example, in the amination of aryl bromides catalyzed by palladium complexes with ligands like BINAP and DPPF, the reaction can be zero-order in the concentration of the aryl halide and the amine. uwindsor.caacs.org This indicates that the oxidative addition of the aryl halide is not the rate-determining step. Instead, the rate can be dictated by a step preceding the oxidative addition, such as the dissociation of a ligand from the palladium(0) resting state to generate a coordinatively unsaturated, active species. uwindsor.ca

Key findings from kinetic studies of Buchwald-Hartwig aminations include:

Catalyst Concentration: The reaction rate is typically first-order with respect to the concentration of the palladium catalyst. uwindsor.canih.gov

Substrate Concentration: The rate can be independent (zero-order) of the aryl halide and amine concentrations, suggesting the catalyst is saturated with substrates and the rate is limited by a unimolecular step in the catalytic cycle. uwindsor.canih.gov

Product Inhibition: In some cases, the product arylamine can act as an inhibitor, coordinating to the catalyst and slowing the reaction. However, many modern ligand systems are designed to minimize this effect. acs.org

Turnover-Limiting Step: Depending on the specific substrates, ligand, and base, the turnover-limiting step can be the oxidative addition, reductive elimination, or a ligand dissociation event. nih.govacs.org

Reactor Design and Process Flow for Industrial Application

The transition from laboratory-scale synthesis to industrial production of this compound requires robust and efficient reactor systems and a well-defined process flow. The choice of technology is dictated by the specific chemical transformation, reaction kinetics, safety considerations, and economic viability.

Reactor Design

The industrial synthesis of this compound can be approached via several routes, with the two most prominent being the catalytic C-N coupling (e.g., Buchwald-Hartwig amination) and the catalytic reduction of a precursor. Each route benefits from different reactor configurations.

Buchwald-Hartwig Amination Route: This reaction involves coupling an aryl halide with morpholine using a palladium catalyst and a base, which generates a stoichiometric amount of inorganic salt as a byproduct. rsc.org While traditionally performed in large batch reactors, the fine chemical and pharmaceutical industries are increasingly adopting continuous flow manufacturing for such processes. researchgate.net

Continuous Stirred Tank Reactors (CSTRs): A cascade of CSTRs can effectively handle the solid byproducts formed during the reaction, reducing the risk of clogging that can occur in simple tubular reactors. researchgate.net This design offers flexibility and good control over residence time distribution. acs.org

Flow Reactors with Process Intensification: Microreactors or other continuous flow systems offer superior heat and mass transfer, enabling reactions to be run under more aggressive—yet highly controlled—conditions. researchgate.netgspchem.com This process intensification can lead to significantly higher space-time yields. scispace.com For reactions involving solids, techniques like sonication can be integrated into the flow path to prevent blockages. acs.org The use of highly active N-heterocyclic carbene (NHC) palladium catalysts can significantly reduce the required residence time, making the process more suitable for continuous flow. rsc.orgacs.org

Catalytic Hydrogenation Route: If the synthesis proceeds via the reduction of a precursor like 3-morpholinobenzaldehyde or the hydrogenation of a nitroaromatic compound, different reactor designs are optimal.

Trickle-Bed Reactors (TBRs): These are extensively used for three-phase (gas-liquid-solid) catalytic reactions like hydrogenation. teledos.grresearchgate.net In a TBR, liquid reactants and hydrogen gas flow concurrently downward over a fixed bed of solid catalyst. teledos.gr This design facilitates good contact between the three phases and is well-suited for large-scale, continuous operations common in hydroprocessing. researchgate.netgoogle.com Key design parameters include maintaining the liquid as a discontinuous phase to prevent flooding and ensuring the product is predominantly in the vapor phase for efficient removal. google.com

Slurry Reactors: In this configuration, the solid catalyst is suspended in the liquid phase, with hydrogen gas bubbled through the mixture. While effective, trickle-bed reactors are often preferred as they approach plug-flow behavior more closely and have a lower liquid-to-solid ratio, which can suppress potential homogeneous side-reactions. teledos.gr

The following table provides a comparative overview of reactor types suitable for the industrial synthesis of this compound.

| Reactor Type | Key Synthetic Step | Advantages | Disadvantages | Industrial Relevance |

| Batch Stirred-Tank Reactor | Buchwald-Hartwig Amination | Versatile for multi-product plants; well-understood technology. | Poor heat/mass transfer at scale; potential for runaway reactions; batch-to-batch variability. | Traditional method, still used but increasingly replaced by continuous systems. |

| Continuous Stirred-Tank Reactor (CSTR) Cascade | Buchwald-Hartwig Amination | Good mixing for slurries; handles solid byproducts well; stable continuous operation. researchgate.net | Broader residence time distribution than plug flow reactors; requires multiple units. | High. A practical approach for scaling up slurry-based continuous reactions. |

| Plug Flow Reactor (PFR) / Microreactor | Buchwald-Hartwig Amination | Excellent heat/mass transfer; high safety due to small hold-up volume; high space-time yield. gspchem.comscispace.com | Prone to clogging with solid byproducts; less suitable for very slow reactions. | High. Ideal for process intensification, especially when clogging issues are managed. |

| Trickle-Bed Reactor (TBR) | Catalytic Hydrogenation | High catalyst loading; plug-flow characteristics; established technology for continuous hydrogenation. teledos.grutwente.nl | Potential for maldistribution of liquid flow; catalyst deactivation can be an issue. | Very high. Standard technology for large-scale catalytic hydrogenations. |

Process Flow for Industrial Application

A representative process flow diagram (PFD) for the continuous synthesis of this compound via a Buchwald-Hartwig reaction would integrate reaction, separation, and purification steps seamlessly. chemicaltweak.comconceptdraw.com

Feed Stage: Liquid streams of the aryl halide (e.g., 3-bromobenzyl alcohol), morpholine, and a suitable solvent (e.g., toluene) are pumped from storage tanks and mixed. The palladium catalyst and a solution of the base (e.g., potassium tert-amylate) are introduced into this stream just before it enters the reactor. rsc.org

Reaction Stage: The combined reactant stream flows through a continuous reactor system, such as a cascade of CSTRs, maintained at the optimal temperature (e.g., 60–70 °C) to achieve high conversion. rsc.org

Initial Separation & Catalyst Recycle: The reactor effluent, a slurry containing the product, unreacted starting materials, the catalyst, and the salt byproduct, enters a continuous separation unit. A crucial step is the development of a robust workup and catalyst recycling loop. acs.org For instance, the product can be selectively extracted into an acidic aqueous stream as a salt, leaving the expensive palladium catalyst in the organic phase, which can then be recycled back to the reactor feed. acs.orgacs.org The solid inorganic salt (e.g., potassium bromide) would be removed by filtration.

Purification Stage: The aqueous stream containing the product salt is neutralized to liberate the free base. The crude this compound is then extracted into an organic solvent. This is followed by distillation to remove the solvent and any volatile impurities.

Final Product Isolation: The final purification is typically achieved through crystallization. The purified this compound is then filtered, dried under vacuum, and packaged.

This continuous process minimizes manual handling, improves safety, and allows for efficient recycling of valuable materials like the catalyst and solvents, aligning with modern manufacturing principles. scispace.com

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for this compound and its analogues is increasingly guided by the 12 Principles of Green Chemistry, which aim to design chemical processes that reduce or eliminate hazardous substances. instituteofsustainabilitystudies.comresearchgate.net This approach enhances sustainability, safety, and efficiency in pharmaceutical and fine chemical manufacturing. mdpi.comnih.gov

Waste Prevention and Atom Economy: The most desirable synthetic routes maximize the incorporation of all starting materials into the final product. instituteofsustainabilitystudies.com A highly atom-economical approach for forming the C-N bond is the 'borrowing hydrogen' or 'hydrogen auto-transfer' methodology, where an alcohol is coupled with an amine, producing only water as a byproduct. rsc.org This strategy, if applied to benzyl alcohol and morpholine, would be superior to the Buchwald-Hartwig amination, which generates stoichiometric salt waste. rsc.org

Use of Catalysis: Catalytic reactions are inherently greener than stoichiometric ones because they reduce waste. ispe.org The Buchwald-Hartwig amination is a prime example of a powerful catalytic method that has replaced less efficient, harsher classical methods for C-N bond formation. wikipedia.org The development of highly active catalysts allows for very low catalyst loadings, minimizing residual metal in the final product and reducing the environmental burden associated with precious metals. rsc.org

Design of Safer Chemicals and Solvents: A major focus of green chemistry is the reduction of solvent waste, which can constitute over 70% of the waste in pharmaceutical processes. jk-sci.com Solvent selection guides are now widely used to replace hazardous solvents like dichloromethane, DMF, and NMP with greener alternatives such as ethanol, isopropanol, or water. instituteofsustainabilitystudies.comubc.carsc.org For instance, recent developments in Buchwald-Hartwig amination have explored performing the reaction in biphasic aqueous solutions, simplifying catalyst recovery and reducing reliance on volatile organic compounds. silicycle.com

Energy Efficiency and Process Intensification: Industrial processes should be designed to minimize energy consumption. gspchem.com Adopting continuous flow manufacturing is a key strategy for process intensification. amarequip.comaiche.org Flow reactors provide superior heat transfer, allowing for better temperature control and reducing the energy required for heating and cooling large batch vessels. altlaboratories.com The reduction in reactor size and the ability to operate at higher temperatures can dramatically shorten reaction times, further improving energy efficiency. scispace.com

The following table summarizes the application of key green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis | Research Finding / Implication |

| 2. Atom Economy | Prioritizing 'hydrogen borrowing' amination of benzyl alcohol with morpholine over halide-based coupling. | This method generates only water as a byproduct, representing a significant improvement over routes that produce stoichiometric salt waste. rsc.org |

| 3. Less Hazardous Chemical Syntheses | Replacing traditional N-alkylation methods (e.g., using alkyl halides) with cleaner catalytic routes. | Catalytic methods like Buchwald-Hartwig amination avoid the use of harsh reagents and offer better selectivity. wikipedia.org |

| 5. Safer Solvents & Auxiliaries | Replacing undesirable solvents (e.g., DMF, 1,4-dioxane) with recommended alternatives (e.g., 2-MeTHF, CPME, or alcohols). | Adherence to solvent selection guides (e.g., CHEM21) minimizes health, safety, and environmental impacts. jk-sci.comrsc.org |

| 6. Design for Energy Efficiency | Implementing continuous flow processing instead of large-scale batch manufacturing. | Flow reactors offer better thermal management and shorter reaction times, leading to substantial energy savings and a smaller carbon footprint. gspchem.comscispace.com |

| 9. Catalysis | Utilizing highly efficient, recyclable palladium catalysts for C-N bond formation or heterogeneous nickel catalysts for amination/reduction. | Catalytic processes are superior to stoichiometric ones. Developing systems for catalyst recycling is crucial for both economic and environmental sustainability. acs.orgacs.org |

By integrating these principles from the earliest stages of route design, the synthesis of this compound can be made more economically viable, safer for workers, and more environmentally sustainable. researchgate.netnih.gov

Mechanistic Investigations of Reactions Involving 3 Morpholinophenyl Methanol Derivatives

Reaction Pathway Elucidation

Understanding the pathways through which (3-Morpholinophenyl)methanol derivatives react is crucial for controlling reaction outcomes and designing novel chemical entities. This section delves into the mechanistic details of key reactions involving this scaffold.

The hydroxyl group of this compound is a primary alcohol and, as such, is a poor leaving group. youtube.com For substitution reactions to occur at the benzylic carbon, the hydroxyl group must first be converted into a better leaving group. youtube.com This can be achieved under acidic conditions, where protonation of the hydroxyl group forms a good leaving group, water. The resulting benzylic carbocation is stabilized by the phenyl ring, allowing for nucleophilic attack. Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol into the corresponding chloride or bromide, which are excellent leaving groups for subsequent SN2 reactions. youtube.com

Kinetic studies are instrumental in distinguishing between SN1 and SN2 mechanisms. For primary alcohols like this compound, the reaction with hydrogen halides such as HBr typically proceeds via an SN2 mechanism, involving a backside attack by the halide ion on the carbon atom bearing the protonated hydroxyl group. youtube.com

Aryl(pyridinyl)methanol derivatives, which are structurally related to this compound, have been synthesized through tandem reactions, highlighting the reactivity of the methanol (B129727) group. rsc.org These complex transformations often involve multiple steps, and their elucidation requires careful analysis of intermediates and reaction kinetics. nih.gov

The morpholine (B109124) ring in this compound contains a nitrogen atom that is nucleophilic and a potential site for electrophilic attack. The lone pair of electrons on the nitrogen can react with various electrophiles. For instance, in the synthesis of pyrimidin-2-amine derivatives, a morpholinoaniline is used to perform a nucleophilic attack on an electrophilic intermediate. nih.gov This highlights the nucleophilic character of the morpholine nitrogen.

Conversely, under certain conditions, the morpholine ring can be subject to electrophilic attack. While direct electrophilic attack on the nitrogen is common, reactions involving the aromatic ring are also significant. The morpholino group is an activating group, directing electrophilic aromatic substitution to the ortho and para positions.

Mechanistic studies involving nickel catalysis have shown that electron-rich morpholine can undergo photoinduced electron transfer to a Ni(II) metal center, forming an oxidized morpholine radical cation. mountainscholar.org This radical cation is a key intermediate in subsequent bond-forming reactions. mountainscholar.org

While this compound itself does not readily undergo ring-opening of the morpholine moiety, analogous heterocyclic systems provide insight into such mechanisms. The stability of the morpholine ring is high, but under harsh conditions or with specific reagents, ring-opening can be induced.

More relevant are ring-closing reactions to form heterocyclic structures, which are fundamental in organic synthesis. The rates of ring-closure reactions to form N-tosylazacycloalkanes of varying ring sizes have been studied, showing that the formation of five-membered rings is generally the most favorable, followed by three- and six-membered rings. rsc.org These studies provide a framework for understanding the kinetics and thermodynamics of cyclization reactions that could be analogous to derivatives of this compound.

Epoxides, which are three-membered rings, undergo ring-opening reactions that can be catalyzed by either acid or base. libretexts.org In acidic conditions, the reaction proceeds with substantial SN1 character, with the nucleophile attacking the more substituted carbon. libretexts.org Under basic conditions, an SN2 mechanism is followed, and the nucleophile attacks the less substituted carbon. libretexts.org These principles of regioselectivity are crucial in the synthesis of complex molecules.

Transition State Analysis and Energy Landscapes

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms by identifying transition states and mapping out the energy landscapes of chemical reactions. e3s-conferences.orgnumberanalytics.com

Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions by analyzing the properties of the transition state, which is the highest energy point along the reaction coordinate. numberanalytics.com Computational methods, such as Density Functional Theory (DFT), are widely used to locate and characterize transition state structures. mdpi.com

For reactions involving this compound derivatives, computational studies can be employed to model the transition states of substitution reactions at the methanol group or nucleophilic attacks on the morpholine ring. For example, in the asymmetric Guerbet reaction, DFT calculations were used to study the isomerization of a model allylic alcohol, providing insights into the reaction mechanism. liverpool.ac.uk Similar approaches could be applied to model the key steps in reactions of this compound.

Recent advances in machine learning are also being applied to predict transition state geometries with increased speed and accuracy, which can accelerate the process of designing more efficient chemical reactions. arxiv.orgmit.edu

The free energy profile of a reaction provides a comprehensive picture of the energy changes that occur as reactants are converted into products, including the energies of intermediates and transition states. By calculating the Gibbs free energy of all species along the reaction pathway, the feasibility and rate-determining step of a reaction can be determined. liverpool.ac.ukwolfram.com

For instance, the free energy profile for the isomerization of a model allylic alcohol assisted by a base was calculated using DFT, revealing a rate-determining C-H cleavage step. liverpool.ac.uk In the context of CO₂ hydrogenation to methanol, DFT calculations have been used to explore the reaction mechanisms on catalyst surfaces and determine the most favorable pathways by comparing the energy barriers of different elementary steps. mdpi.com

Such computational analyses for reactions of this compound derivatives would allow for a detailed understanding of their reactivity and could guide the optimization of reaction conditions to favor desired products.

Conformational Analysis and its Impact on Reactivity

The three-dimensional arrangement of atoms in a molecule, known as its conformation, plays a pivotal role in determining its reactivity. In the context of this compound derivatives, the spatial orientation of the morpholino and hydroxymethyl groups attached to the phenyl ring significantly influences the molecule's interaction with other reactants and catalysts. Computational methods, such as Density Functional Theory (DFT) and semi-empirical models like AM1, are instrumental in elucidating the most stable conformations and the energy barriers between different conformational states. researchgate.net

A study on a related morpholinophenyl derivative, (E)-1-(((3-fluoro-4-morpholinophenyl)imino)methyl)napthalen-2-ol, utilized X-ray crystallography and computational modeling to correlate its solid-state structure with its conformation in the gaseous phase. researchgate.net Such analyses reveal that the bond lengths and angles can vary between the solid and gaseous states, indicating the influence of intermolecular forces in the crystal lattice on the molecular geometry. researchgate.net For instance, the nitrogen atom of the morpholine ring was found to have a higher electron density than the imine nitrogen, a factor that can affect its nucleophilicity and, consequently, its role in a reaction. researchgate.net

The torsional angles between the phenyl ring and the morpholine substituent, as well as the hydroxymethyl group, are critical. These angles determine the steric hindrance around the reactive sites. For a reaction to occur, the reactants must be able to approach the reactive center. A bulky morpholino group in a particular conformation might shield the hydroxymethyl group or the ortho and meta positions on the phenyl ring, thereby hindering reactions at these sites. Conversely, a conformation that exposes these sites would enhance reactivity.

Role of Catalysts and Solvents in Reaction Mechanisms

The efficiency and selectivity of chemical reactions involving this compound derivatives are profoundly influenced by the choice of catalysts and solvents. These components can steer the reaction towards a desired product by altering the reaction mechanism and the energies of transition states.

Catalysts accelerate reactions by providing an alternative reaction pathway with a lower activation energy. In the context of reactions with this compound derivatives, both homogeneous and heterogeneous catalysts can be employed. rsc.org The interaction between the catalyst and the substrate is highly specific.

For instance, in hydrogenation reactions, a common transformation for compounds containing aromatic rings and functional groups, the catalyst's surface plays a crucial role. rsc.org In the case of a copper-based catalyst like Cu/ZnO/Al2O3, often used in methanol synthesis, the copper sites are responsible for the adsorption and dissociation of hydrogen, while the oxide support can interact with the substrate. mdpi.com The morpholino group, with its nitrogen and oxygen atoms, and the hydroxyl group of the methanol substituent can act as directing groups, anchoring the molecule to the catalyst surface in a specific orientation. This orientation dictates which bonds are exposed to the catalytic action and, therefore, the regioselectivity of the reaction.

The mechanism of catalyst activation is also a key factor. For example, some ruthenium complexes used in hydrogenation are activated by the heterolytic splitting of hydrogen. nih.gov The nature of the ligands attached to the metal center in a homogeneous catalyst significantly impacts its electronic and steric properties, thereby influencing its interaction with the this compound derivative.

The solvent in which a reaction is carried out is not merely an inert medium but an active participant that can significantly affect reaction rates and selectivity. libretexts.orgresearchgate.net Solvent properties such as polarity, viscosity, and the ability to form hydrogen bonds are critical. libretexts.orgresearchgate.net

For reactions involving polar molecules or the formation of charged intermediates, polar solvents are generally preferred as they can stabilize these species through solvation, thereby lowering the activation energy. researchgate.net For instance, a reaction proceeding through a polar transition state would be accelerated in a polar solvent like dimethylformamide (DMF) compared to a less polar solvent. libretexts.org Conversely, nonpolar solvents can be advantageous for nonpolar reactions by promoting interactions between the reactants. researchgate.net

Hydrogen bonding is another crucial solvent effect. libretexts.org A protic solvent like methanol can form hydrogen bonds with the oxygen and nitrogen atoms of the morpholino and hydroxymethyl groups in this compound. This can either enhance or reduce reactivity. For example, hydrogen bonding to the hydroxyl group could make it a better leaving group, while hydrogen bonding to the morpholine nitrogen could decrease its nucleophilicity. libretexts.org

The viscosity of the solvent also impacts reaction kinetics by affecting the diffusion rate of the reactants. libretexts.org In highly viscous solvents, the collision frequency between reactant molecules is reduced, leading to a slower reaction rate. libretexts.org

The following table summarizes the expected effect of different solvent properties on reactions involving this compound derivatives:

| Solvent Property | Effect on Reaction Rate | Rationale |

| High Polarity | Increases rate of polar reactions | Stabilizes polar transition states and intermediates. researchgate.net |

| Low Polarity | Increases rate of nonpolar reactions | Minimizes solvation effects and promotes reactant interaction. researchgate.net |

| Protic Nature (Hydrogen Bonding) | Can increase or decrease rate | Depends on whether hydrogen bonding activates or deactivates the reacting functional group. libretexts.org |

| High Viscosity | Decreases rate | Reduces the diffusion of reactants and collision frequency. libretexts.org |

Additives and co-catalysts are substances added in small amounts to a reaction mixture to improve its performance. Their roles can be diverse, from activating the primary catalyst to scavenging inhibitory byproducts. nih.gov

In some cases, an additive can fundamentally alter the reaction pathway. For example, in certain organocatalytic reactions, an additive might be necessary to achieve any catalyst turnover. nih.gov A detailed mechanistic study might reveal that the additive participates in the catalytic cycle, for instance, by facilitating the regeneration of the active catalyst. nih.gov Interestingly, a thorough understanding of the additive's role can sometimes lead to the development of a more efficient catalytic system that does not require the additive at all. nih.gov

In the context of reactions with this compound, a basic additive could deprotonate the hydroxyl group, increasing its nucleophilicity for subsequent reactions. An acidic additive, on the other hand, could protonate the hydroxyl group, turning it into a better leaving group (water).

Co-catalysts often work in synergy with the main catalyst. For instance, in some multi-component reactions, a combination of a metal catalyst and a base catalyst can lead to higher yields and selectivities than either catalyst alone. mdpi.com The base might be responsible for generating a key nucleophilic intermediate from one of the reactants, which then participates in the metal-catalyzed part of the reaction.

The following table provides examples of the potential roles of additives and co-catalysts:

| Additive/Co-catalyst Type | Potential Role | Example |

| Acid | Protonates a functional group to increase its reactivity or turn it into a better leaving group. | Protonation of the hydroxyl group in this compound. |

| Base | Deprotonates a functional group to increase its nucleophilicity. | Deprotonation of the hydroxyl group to form an alkoxide. |

| Phase-Transfer Catalyst | Facilitates the reaction between reactants in different phases. | Quaternary ammonium (B1175870) salts in a biphasic system. |

| Lewis Acid | Coordinates to a heteroatom to activate a substrate. | Coordination to the oxygen of the morpholine or hydroxyl group. |

| Co-catalyst Metal | Works in conjunction with the primary catalyst to enable a specific transformation. | A second metal in a bimetallic catalytic system. |

Advanced Spectroscopic and Analytical Characterization of 3 Morpholinophenyl Methanol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For (3-Morpholinophenyl)methanol derivatives, various NMR experiments are employed to confirm their structure and stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds by identifying the number and electronic environment of hydrogen atoms. In the case of this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons of the morpholine (B109124) ring, the phenyl group, the methylene (B1212753) bridge, and the hydroxyl group.

The protons on the morpholine ring typically appear as two distinct multiplets due to the chair conformation of the ring, which renders the axial and equatorial protons chemically non-equivalent. The protons on the carbons adjacent to the oxygen atom (O-CH₂) are deshielded and resonate at a lower field (higher ppm) compared to the protons on the carbons adjacent to the nitrogen atom (N-CH₂). The protons of the phenyl ring usually appear as a complex multiplet in the aromatic region of the spectrum. The chemical shifts and splitting patterns of these aromatic protons are influenced by the substitution pattern on the ring. The benzylic protons of the methanol (B129727) group (-CH₂OH) typically appear as a singlet or a doublet, depending on the coupling with the hydroxyl proton. The hydroxyl proton itself often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound Derivatives.

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 6.8 - 7.5 | Multiplet (m) |

| Methanol (-CH₂OH) | ~4.6 | Singlet (s) or Doublet (d) |

| Morpholine (-O-CH₂-) | 3.7 - 3.9 | Triplet (t) or Multiplet (m) |

| Morpholine (-N-CH₂-) | 3.1 - 3.3 | Triplet (t) or Multiplet (m) |

Note: Chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS), and are recorded in deuterated solvents like CDCl₃ or DMSO-d₆.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum, allowing for the determination of the number of different carbon environments.

For this compound, the ¹³C NMR spectrum will show distinct signals for the carbons of the phenyl ring, the morpholine ring, the methylene bridge, and the methanol group. The chemical shifts of the aromatic carbons are typically in the range of 110-160 ppm. The carbons of the morpholine ring adjacent to the oxygen atom appear at a lower field (around 67 ppm) compared to those adjacent to the nitrogen atom (around 49 ppm) due to the higher electronegativity of oxygen. The benzylic carbon of the methanol group will also have a characteristic chemical shift.

Table 2: Representative ¹³C NMR Chemical Shift Ranges for this compound Derivatives.

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Carbons (C-Ar) | 115 - 155 |

| Methanol (-CH₂OH) | ~65 |

| Morpholine (-O-CH₂-) | ~67 |

| Morpholine (-N-CH₂-) | ~49 |

While one-dimensional NMR provides essential information, complex structures often require two-dimensional (2D) NMR techniques for complete structural assignment. These techniques reveal correlations between different nuclei, providing a more detailed picture of the molecular connectivity and spatial arrangement. nih.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound derivatives, COSY would be used to establish the connectivity of protons within the morpholine ring and to trace the coupling network within the substituted phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu HSQC is invaluable for assigning the carbon signals in the ¹³C NMR spectrum based on the more easily assigned proton signals from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlation). sdsu.edu HMBC is crucial for piecing together the different fragments of the molecule, for example, by showing correlations between the methylene bridge protons and the carbons of the phenyl and morpholine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close to each other in space, regardless of whether they are bonded. researchgate.net NOESY is particularly useful for determining the stereochemistry and conformation of molecules. For morpholine derivatives, NOESY can help to confirm the chair conformation of the morpholine ring and the relative orientation of substituents. researchgate.net

The combined application of these 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the constitution and configuration of this compound derivatives. nih.gov

While solution-state NMR is used for molecules in solution, solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state. europeanpharmaceuticalreview.com This is particularly important for pharmaceutical compounds, where the crystalline form (polymorphism) can significantly impact properties like solubility and bioavailability.

Solid-state NMR can distinguish between different crystalline forms of a compound, as the local environment of the nuclei can differ in each polymorph, leading to different chemical shifts and relaxation times. europeanpharmaceuticalreview.com For morpholine-containing compounds, ssNMR has been used to study intermolecular interactions, such as hydrogen bonding, in the crystalline lattice. acs.org Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly employed to obtain high-resolution spectra of solid samples. By analyzing the ¹³C and ¹⁵N ssNMR spectra, researchers can gain insights into the packing and conformation of the molecules in the crystal. acs.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. nih.gov This is a critical step in the characterization of a new compound. Techniques such as Electrospray Ionization (ESI) are often coupled with HRMS.

For a derivative of this compound, HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass for the proposed structure. nih.gov The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov This technique is essential for confirming the identity of synthesized compounds and for identifying unknown metabolites in biological studies. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique extensively used for the analysis of polar, thermally labile molecules such as this compound. In positive ion mode, the molecule readily accepts a proton, primarily at the basic nitrogen atom of the morpholine ring, to form a protonated molecular ion, [M+H]⁺. The presence of the nitrogen atom makes the compound particularly suitable for ESI analysis, yielding a strong signal for the pseudomolecular ion.

Given the molecular formula of this compound, C₁₁H₁₅NO₂, its molecular weight is approximately 193.24 g/mol . Therefore, in an ESI-MS spectrum, the most prominent peak expected would be the [M+H]⁺ ion at a mass-to-charge ratio (m/z) of approximately 194.25. Depending on the solvent system and the presence of alkali metal salts, adduct ions such as [M+Na]⁺ (m/z ≈ 216.23) or [M+K]⁺ (m/z ≈ 232.20) may also be observed, though typically at lower intensities. The high resolution and accuracy of modern mass spectrometers allow for the determination of the elemental composition, confirming the molecular formula of the parent compound. core.ac.uk

Table 1: Predicted ESI-MS Ions for this compound

| Ion Species | Formula | Calculated m/z |

| [M+H]⁺ | [C₁₁H₁₆NO₂]⁺ | 194.25 |

| [M+Na]⁺ | [C₁₁H₁₅NNaO₂]⁺ | 216.23 |

| [M+K]⁺ | [C₁₁H₁₅KNO₂]⁺ | 232.20 |

Fragmentation Pattern Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides invaluable structural information through the controlled fragmentation of a selected precursor ion, typically the [M+H]⁺ ion. The fragmentation pattern is dictated by the chemical structure, with cleavage occurring at the weakest bonds or leading to the formation of stable fragment ions or neutral losses. For the [M+H]⁺ ion of this compound (m/z 194.25), several characteristic fragmentation pathways can be predicted.

A primary fragmentation route involves the neutral loss of water (H₂O, 18 Da) from the protonated molecule, a common fragmentation for alcohols, leading to a significant fragment ion at m/z 176.24. Another expected pathway is the cleavage of the C-C bond between the phenyl ring and the methanol group, resulting in the loss of the CH₂OH group (31 Da) and formation of a morpholinophenyl cation at m/z 163.22.

Cleavage within the morpholine ring is also a characteristic fragmentation pathway for morpholine-containing compounds. core.ac.uk The ring can undergo a retro-Diels-Alder-type fragmentation or other ring-opening mechanisms. A common fragmentation involves the loss of the entire morpholine ring as a neutral species (C₄H₉NO, 87 Da), which, although less common for N-aryl morpholines, could theoretically produce a fragment. More likely is the cleavage alpha to the nitrogen atom within the ring, leading to characteristic losses. A significant fragment often observed for primary alcohols is the [CH₂OH]⁺ ion at m/z 31. youtube.com

Table 2: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of this compound (m/z 194.25)

| Precursor m/z | Fragment m/z | Neutral Loss | Proposed Fragment Structure/Identity |

| 194.25 | 176.24 | 18.01 (H₂O) | Dehydrated parent ion |

| 194.25 | 164.23 | 30.02 (CH₂O) | Loss of formaldehyde |

| 194.25 | 134.19 | 60.06 (C₂H₄O₂) | Fragment from benzyl (B1604629) cleavage |

| 176.24 | 148.20 | 28.04 (C₂H₄) | Ethylene loss from dehydrated ion |

Vibrational Spectroscopy (IR, Raman)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its alcohol, tertiary amine, ether, and substituted aromatic ring moieties.

The most distinct feature would be a broad, strong absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to intermolecular hydrogen bonding. docbrown.info The C-H stretching vibrations would appear in two regions: aromatic C-H stretches just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹) and aliphatic C-H stretches from the morpholine and methylene groups just below 3000 cm⁻¹ (e.g., 2960-2850 cm⁻¹). pressbooks.pub

The spectrum would also show several strong absorptions in the fingerprint region (below 1500 cm⁻¹). A strong band corresponding to the C-O stretching vibration of the primary alcohol would be expected around 1050-1000 cm⁻¹. docbrown.info The morpholine ring contributes two key C-O-C and C-N stretching vibrations. The asymmetric C-O-C stretch of the ether within the morpholine ring typically appears as a strong band around 1115 cm⁻¹. researchgate.net The C-N stretching of the tertiary amine is expected in the 1250-1020 cm⁻¹ range. Aromatic C=C stretching vibrations from the benzene (B151609) ring will produce several peaks of variable intensity in the 1600-1450 cm⁻¹ region. Finally, C-H out-of-plane bending vibrations for the meta-substituted benzene ring would appear in the 900-675 cm⁻¹ region, providing information about the substitution pattern. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400–3200 | O–H stretch | Alcohol (H-bonded) | Strong, Broad |

| 3100–3000 | C–H stretch | Aromatic | Medium-Weak |

| 2960–2850 | C–H stretch | Aliphatic (CH₂, CH₂OH) | Strong-Medium |

| 1600–1450 | C=C stretch | Aromatic Ring | Medium-Weak |

| 1250–1150 | C–N stretch | Tertiary Amine | Medium-Strong |

| ~1115 | C–O–C stretch | Ether (Morpholine) | Strong |

| 1050–1000 | C–O stretch | Primary Alcohol | Strong |

| 900–675 | C–H bend (oop) | Aromatic (m-substituted) | Strong |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to IR spectroscopy, as it detects vibrations based on changes in polarizability rather than dipole moment. For this compound, Raman spectroscopy would be particularly effective for observing symmetric vibrations and bonds involving non-polar groups.

The aromatic ring vibrations are typically strong in Raman spectra. A prominent peak corresponding to the symmetric "ring breathing" mode of the substituted benzene ring would be expected around 1000 cm⁻¹. The aromatic C=C stretching bands between 1600 cm⁻¹ and 1570 cm⁻¹ would also be clearly visible. Symmetric C-H stretching vibrations of the methyl and methylene groups (around 2950-2850 cm⁻¹) would also produce strong Raman signals. nih.gov In contrast to its strong, broad appearance in the IR spectrum, the O-H stretch in the Raman spectrum is typically weak and less informative. The symmetric stretching of the C-O-C group in the morpholine ring would also be Raman active.

Table 4: Predicted Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |

| 3070–3050 | C–H stretch | Aromatic | Strong |

| 2950–2850 | C–H stretch | Aliphatic (CH₂) | Strong |

| 1600–1570 | C=C stretch | Aromatic Ring | Strong |

| ~1000 | Ring Breathing | Aromatic Ring | Very Strong |

| ~1120 | C–O–C symmetric stretch | Ether (Morpholine) | Medium |

X-ray Diffraction (XRD) for Solid-State Structure

Single Crystal X-ray Diffraction for Absolute Configuration

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Analysis of a suitable single crystal of this compound would yield detailed information on bond lengths, bond angles, and torsional angles, confirming its covalent structure.

The analysis would reveal the conformation of the morpholine ring, which is expected to adopt a stable chair conformation, similar to other morpholine derivatives. nih.govresearchgate.net It would also define the relative orientation of the morpholine and hydroxymethyl substituents on the phenyl ring. Crucially, SC-XRD would elucidate the intermolecular interactions that govern the crystal packing. The hydroxyl group is a strong hydrogen bond donor, and it would be expected to form strong O-H···O or O-H···N hydrogen bonds with the oxygen or nitrogen atoms of neighboring morpholine rings, respectively. These interactions would likely link the molecules into chains or more complex three-dimensional networks in the solid state. researchgate.net While this compound is not chiral, for derivatives that are, SC-XRD using anomalous dispersion could be used to determine the absolute configuration of stereocenters.

Table 5: Hypothetical Crystallographic Data for this compound based on Analogous Structures

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c or Pbca) |

| Morpholine Conformation | Chair |

| Key Intermolecular Forces | O-H···N or O-H···O Hydrogen Bonding |

| C-N Bond Length (Aryl-N) | ~1.40 - 1.45 Å |

| C-O Bond Length (Alcohol) | ~1.42 - 1.44 Å |

Theoretical and Computational Studies on 3 Morpholinophenyl Methanol Systems

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting atoms, MD simulations can explore conformational changes, flexibility, and the influence of the surrounding environment, such as a solvent. nih.govresearchgate.net

MD simulations are an invaluable tool for studying the dynamic nature of flexible molecules like (3-Morpholinophenyl)methanol. nih.gov By tracking the atomic trajectories over nanoseconds or longer, these simulations reveal how different parts of the molecule move relative to one another.

Table 3: Illustrative RMSF Values for Different Regions of this compound from an MD Simulation

| Molecular Region | Description | Average RMSF (Å) |

|---|---|---|

| Phenyl Ring | Core aromatic structure. | 0.5 |

| Morpholine (B109124) Ring | Saturated heterocyclic ring. | 0.8 |

Note: Higher RMSF values indicate greater flexibility. These are hypothetical values to illustrate expected trends.

The behavior and conformation of a molecule can be significantly influenced by its solvent environment. researchgate.net MD simulations explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules (e.g., water, methanol (B129727), or DMSO). These simulations can reveal how the solvent affects the solute's conformational preferences and dynamics. nih.govresearchgate.net

Table 4: Summary of Potential Solvent Effects on this compound Studied by MD Simulations

| Property | Effect of Polar Solvents (e.g., Water) | Effect of Nonpolar Solvents (e.g., Heptane) |

|---|---|---|

| Conformation | Favors conformations with exposed polar groups. | Favors more compact conformations with intramolecular H-bonds. |

| Hydrogen Bonding | Forms strong intermolecular H-bonds with solvent. researchgate.net | Intramolecular H-bonding may be preferred. |

| Flexibility | May increase flexibility of side chains due to dynamic solvent interactions. | May restrict flexibility as the molecule adopts a more collapsed state. |

| Radius of Gyration (Rg) | Likely to be larger, indicating a more extended structure. | Likely to be smaller, indicating a more compact structure. |

Interactions with Biological Macromolecules

The study of interactions between a small molecule like this compound and biological macromolecules, such as proteins and nucleic acids, is fundamental to understanding its potential pharmacological effects. These interactions are governed by various non-covalent forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Computational chemistry provides powerful tools to simulate and analyze these interactions at an atomic level, offering insights that can guide further experimental research. However, specific computational studies detailing the interaction profile of this compound with specific biological targets are not prominently documented in the reviewed literature.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation and conformation, or "pose," of a ligand when it binds to a target macromolecule, typically a protein. This method is instrumental in virtual screening and structure-based drug design.

Prediction of Binding Modes with Target Receptors